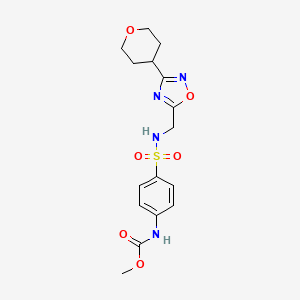

methyl (4-(N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

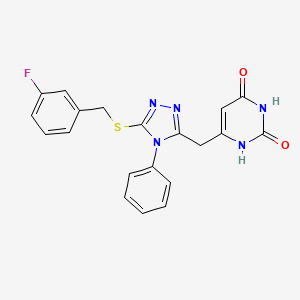

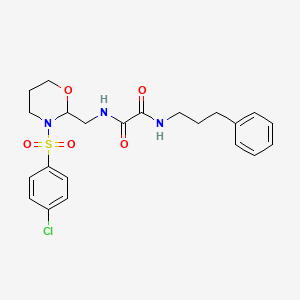

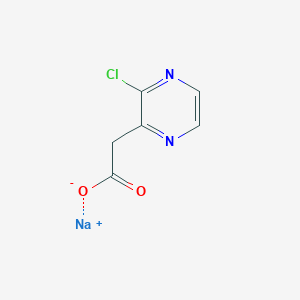

The compound is a carbamate derivative, which are often used in pharmaceuticals and pesticides due to their reactivity with certain biological targets. The tetrahydro-2H-pyran-4-yl and 1,2,4-oxadiazol-5-yl groups could potentially contribute to its biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings could potentially influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the carbamate group, which is known to undergo hydrolysis under certain conditions. The heterocyclic rings could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heteroatoms (oxygen, nitrogen, and sulfur) could affect its polarity, solubility, and reactivity .Applications De Recherche Scientifique

Computational and Pharmacological Evaluation

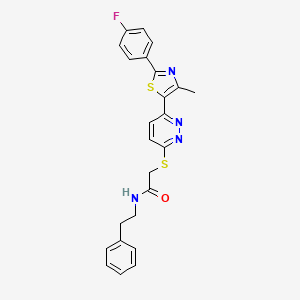

Research has shown the potential of heterocyclic compounds, such as 1,3,4-oxadiazole and pyrazole derivatives, in various pharmacological activities. These compounds have been evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For example, certain derivatives demonstrated moderate inhibitory effects across assays, binding affinity for cyclooxygenase-2 (COX-2) and 5-lypoxygenase (5-LOX), indicating their potential in analgesic and anti-inflammatory applications (Faheem, 2018).

Synthesis and Antibacterial Evaluation

The synthesis of new heterocyclic compounds containing a sulfonamido moiety has shown promise for antibacterial applications. These compounds, upon testing, demonstrated high antibacterial activities, highlighting their potential as novel antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial Activities of Pyrazole, Oxadiazole, and Isoxazole Derivatives

Further research into pyrazole, 1,3,4-oxadiazole, and isoxazole derivatives has uncovered their significant antimicrobial properties. The synthesis of novel compounds in this category and their subsequent testing against various microbial strains have demonstrated promising results, indicating their potential in treating bacterial and fungal infections (Siddiqui, Idrees, Khati, & Dhonde, 2013).

Green Catalysis in Heterocyclic Synthesis

The application of green catalysts for the synthesis of heterocyclic compounds, such as pyrazole derivatives, represents a significant advancement in organic synthesis. This approach not only yields high-performance compounds but also aligns with the principles of green chemistry by using bi-functional, cost-effective, and reusable catalysts (Konkala & Dubey, 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl N-[4-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O6S/c1-24-16(21)18-12-2-4-13(5-3-12)27(22,23)17-10-14-19-15(20-26-14)11-6-8-25-9-7-11/h2-5,11,17H,6-10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGTZPYGRRRGDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-3-methyl-1,2,4-thiadiazole](/img/structure/B2691055.png)

![methyl 2-{[({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B2691059.png)

![6-[(3-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2691064.png)

![N-(2-morpholinoethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2691065.png)

![Tert-butyl N-[(5-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate](/img/structure/B2691073.png)